molecular formula C40H24N6O12S B11565154 sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)

sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)

Cat. No.: B11565154
M. Wt: 812.7 g/mol
InChI Key: NVWYNDBRNZBCAC-UHFFFAOYSA-N
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Description

4-[(E)-{[4-({4-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}SULFANYL)PHENYL]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound characterized by its multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-({4-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}SULFANYL)PHENYL]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of larger reactors, continuous flow systems, and more efficient purification techniques to handle the increased volume and maintain product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-({4-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}SULFANYL)PHENYL]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(E)-{[4-({4-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}SULFANYL)PHENYL]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-({4-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}SULFANYL)PHENYL]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-[(E)-({4-[(E)-2-(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)ETHENYL]PHENYL}IMINO)METHYL]PHENOL
  • 2-[(E)-({2-[(2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)TELLANYL]PHENYL}IMINO)METHYL]PHENOL

Uniqueness

4-[(E)-{[4-({4-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}SULFANYL)PHENYL]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its multiple nitro groups and aromatic rings make it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C40H24N6O12S

Molecular Weight

812.7 g/mol

IUPAC Name

[4-[[4-[4-[[4-(3,5-dinitrobenzoyl)oxyphenyl]methylideneamino]phenyl]sulfanylphenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C40H24N6O12S/c47-39(27-17-31(43(49)50)21-32(18-27)44(51)52)57-35-9-1-25(2-10-35)23-41-29-5-13-37(14-6-29)59-38-15-7-30(8-16-38)42-24-26-3-11-36(12-4-26)58-40(48)28-19-33(45(53)54)22-34(20-28)46(55)56/h1-24H

InChI Key

NVWYNDBRNZBCAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C6=CC(=CC(=C6)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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